Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with an aldehyde group, an acetyloxy group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- can be achieved through several methods. One common approach involves the acylation of 2-hydroxy-3-methoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methoxy and acetyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is 2-[(acetyloxy)methyl]-3-methoxybenzoic acid.
Reduction: The major product is 2-[(acetyloxy)methyl]-3-methoxybenzyl alcohol.
Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and acetyloxy groups may also contribute to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the acetyloxy and methoxy groups, making it less reactive in certain chemical reactions.
2-Hydroxy-3-methoxybenzaldehyde: Contains a hydroxyl group instead of an acetyloxy group, leading to different reactivity and applications.
3-Methoxybenzaldehyde: Lacks the acetyloxy group, resulting in different chemical properties and uses.
Uniqueness
Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- is unique due to the presence of both acetyloxy and methoxy groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical transformations and biological activities compared to its simpler analogs.
Properties
CAS No. |
130662-46-3 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2-formyl-6-methoxyphenyl)methyl acetate |
InChI |
InChI=1S/C11H12O4/c1-8(13)15-7-10-9(6-12)4-3-5-11(10)14-2/h3-6H,7H2,1-2H3 |
InChI Key |
DEYQRLHLZVZZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C=CC=C1OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.